![molecular formula C14H16FNO2S B6427487 2-(2-fluorophenoxy)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-one CAS No. 2034455-84-8](/img/structure/B6427487.png)

2-(2-fluorophenoxy)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

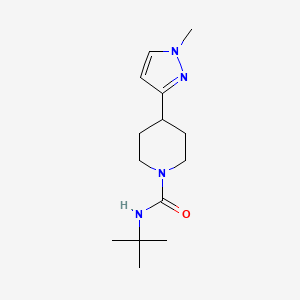

The compound “2-(2-fluorophenoxy)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-one” is a complex organic molecule. It contains several functional groups and structural features, including a fluorophenoxy group, a bicyclic heptane structure, and a ketone .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several functional groups and a bicyclic structure . The presence of these groups can significantly influence the compound’s physical and chemical properties.Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the ketone group could undergo reactions such as nucleophilic addition. The bicyclic structure could also participate in various ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and structural features. For example, the presence of a fluorine atom could increase its electronegativity and polarity .Mechanism of Action

2-(2-fluorophenoxy)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-one-5-azabicyclo[2.2.1]heptan-5-one is a highly versatile building block in organic synthesis. It is a nucleophilic substitution reaction, and the reaction proceeds via a nucleophilic substitution reaction. In this reaction, the nucleophile attacks the electrophilic carbon atom of the starting material, resulting in the formation of a new covalent bond. The reaction is typically catalyzed by a base such as sodium hydroxide or potassium hydroxide, and the product is isolated in a high yield.

Biochemical and Physiological Effects

This compound-5-azabicyclo[2.2.1]heptan-5-one is a versatile building block in organic synthesis and has been used in the synthesis of a variety of drug molecules. However, it is important to note that the biochemical and physiological effects of this compound are largely unknown. It is important to note that this compound has not been tested in humans, and the effects of this compound on humans are unknown.

Advantages and Limitations for Lab Experiments

2-(2-fluorophenoxy)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-one-5-azabicyclo[2.2.1]heptan-5-one is a highly versatile building block in organic synthesis, and has been used in the synthesis of a variety of drug molecules. The advantages of using this compound in laboratory experiments include its high reactivity and its availability in a variety of forms. The disadvantages of using this compound in laboratory experiments include its potential toxicity and its potential reactivity with other compounds.

Future Directions

The potential applications of 2-(2-fluorophenoxy)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-one-5-azabicyclo[2.2.1]heptan-5-one are vast and varied. In the future, this compound could be used in the synthesis of a variety of drug molecules, including anti-inflammatory drugs, anticonvulsants, antifungals, and anti-cancer drugs. In addition, it could be used in the synthesis of a variety of other compounds, including anti-diabetic drugs, anti-malarial drugs, and anti-inflammatory drugs. Furthermore, this compound could be used in the synthesis of a variety of other compounds, including polymers, dyes, and surfactants. Finally, this compound could be used in the synthesis of a variety of other compounds, including catalysts, fluorescent probes, and imaging agents.

Synthesis Methods

2-(2-fluorophenoxy)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-one-5-azabicyclo[2.2.1]heptan-5-one can be synthesized via a variety of methods. The most common method is a one-pot synthesis of the compound from 2-fluorophenol and 2-thia-5-azabicyclo[2.2.1]heptan-5-one. In this method, the two starting materials are reacted together in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds via a nucleophilic substitution reaction, and the product is isolated in a high yield.

Scientific Research Applications

2-(2-fluorophenoxy)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-one-5-azabicyclo[2.2.1]heptan-5-one has been used in a variety of scientific research applications. It has been used as a building block in the synthesis of a variety of drug molecules, including the anti-inflammatory drug naproxen, the anticonvulsant drug gabapentin, and the antifungal drug itraconazole. It has also been used in the synthesis of a variety of other compounds, including the anti-cancer drug lapatinib, the antifungal drug voriconazole, and the anti-malarial drug artemisinin. In addition, it has been used in the synthesis of a variety of other compounds, including the anti-inflammatory drug celecoxib and the anti-diabetic drug glimepiride.

properties

IUPAC Name |

2-(2-fluorophenoxy)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FNO2S/c1-9(18-13-5-3-2-4-12(13)15)14(17)16-7-11-6-10(16)8-19-11/h2-5,9-11H,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYAUZDOTPQHESJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CC2CC1CS2)OC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-2-(trifluoromethyl)benzamide](/img/structure/B6427404.png)

![2-{[1-(4-chlorobenzoyl)piperidin-3-yl]oxy}pyrimidine](/img/structure/B6427406.png)

![2-{[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]oxy}pyrimidine](/img/structure/B6427408.png)

![4-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]oxy}pyrimidine](/img/structure/B6427410.png)

![2,4-dimethyl-6-{[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]oxy}pyrimidine](/img/structure/B6427426.png)

![3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B6427434.png)

![4-methyl-1-[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B6427448.png)

![1-{1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl}-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B6427457.png)

![5-(2-chlorobenzoyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B6427475.png)

![2-[(4-fluorophenyl)sulfanyl]-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one](/img/structure/B6427480.png)

![1-methyl-3-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1H-indazole](/img/structure/B6427485.png)

![2-(methylsulfanyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine-3-carboxamide](/img/structure/B6427488.png)

![2,4-difluoro-N-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)ethyl]benzamide](/img/structure/B6427496.png)